Siamycin I
Description
Properties
bioactivity |
Antibacterial, Antiviral |
|---|---|
sequence |
CLGVGSCNDFAGCGYAVVCFW |
Origin of Product |
United States |
Discovery and Isolation of Siamycin I
Classification as a 21-Peptide Antibiotic
Siamycin I is classified as a 21-peptide antibiotic, meaning its core structure is composed of a chain of 21 amino acid residues. nih.govnih.gov It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), which are a diverse group of natural products with a wide range of biological activities. unh.edu
Tricyclic Peptide Nature
The structure of this compound is characterized by a complex tricyclic framework. nih.govnih.gov This intricate architecture is formed by covalent cross-links between different amino acid residues within the peptide chain. This rigid, constrained conformation is a hallmark of a subclass of RiPPs known as lasso peptides. nih.govunh.edu The lasso-like topology of this compound contributes to its remarkable stability against proteolysis and high temperatures.
Key Structural Features
The tricyclic nature of this compound is a result of specific intramolecular linkages. These include two disulfide bonds and an isopeptide bond. The disulfide bridges are formed between the side chains of cysteine residues, while the isopeptide bond is formed between the N-terminal amino group of the first amino acid and the side chain of an aspartic acid residue. These covalent bonds create a unique and highly constrained three-dimensional structure that is essential for its biological activity.
Structural Elucidation and Conformational Features of Siamycin I
Primary Amino Acid Sequence Analysis and Peptide Length
Siamycin I is a 21-residue peptide, a secondary metabolite produced by actinomycetes. medchemexpress.com Its primary amino acid sequence is closely related to Siamycin II, differing by only a single amino acid. While Siamycin II has the sequence CLGIGSCNDFAGCGYAIVCFW, this compound has a valine residue at position 4. nih.gov Both peptides are part of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lasso peptides, which typically consist of 20–25 amino acid residues. acs.orgnih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid |
| 1 | Cys |
| 2 | Leu |
| 3 | Gly |
| 4 | Val |
| 5 | Gly |
| 6 | Ser |
| 7 | Cys |
| 8 | Asn |
| 9 | Asp |
| 10 | Phe |
| 11 | Ala |
| 12 | Gly |
| 13 | Cys |
| 14 | Gly |
| 15 | Tyr |
| 16 | Ala |
| 17 | Ile |
| 18 | Val |
| 19 | Cys |
| 20 | Phe |
| 21 | Trp |
Unique Tricyclic Lasso Peptide Architecture
This compound is distinguished by its unique tricyclic lasso peptide structure. medchemexpress.com This intricate architecture is characterized by a mechanically interlocked topology where the C-terminal tail of the peptide is threaded through and trapped within an N-terminal macrolactam ring. nih.gov This "lasso" structure imparts significant stability to the molecule. researchgate.net
The formation of the N-terminal macrocyclic ring is a hallmark of lasso peptides. acs.orgnih.gov This ring is created by the formation of an isopeptide bond between the α-amino group of the N-terminal amino acid and the side-chain carboxyl group of an acidic amino acid, typically aspartate or glutamate (B1630785), located further down the peptide chain. nih.govnih.gov In this compound, the side chain of the aspartate at position 9 (Asp9) forms an amide bond with the N-terminus (Cys1). nih.gov This creates a macrolactam ring.
A defining feature of the lasso peptide architecture is the threading of the C-terminal tail through the N-terminal macrocyclic ring. acs.orgnih.govresearchgate.net This threaded structure is crucial for the molecule's conformation and stability. The C-terminal portion of the peptide is sterically hindered from unthreading, creating a stable, interlocked structure.
The structural rigidity of this compound is maintained by a combination of an isopeptide bond and two disulfide bridges. nih.govacs.org The isopeptide bond, as previously mentioned, forms the N-terminal ring. nih.gov In addition to this, this compound contains two disulfide bonds that further stabilize its three-dimensional structure. These bridges are formed between Cys1 and Cys13, and between Cys7 and Cys19. nih.gov These covalent cross-links significantly contribute to the peptide's compact and rigid conformation. acs.org The presence of two disulfide bonds categorizes this compound as a type I lasso peptide. acs.orgbiorxiv.org
Table 2: Key Structural Linkages in this compound
| Bond Type | Residue 1 | Residue 2 |
| Isopeptide Bond | Cys1 (N-terminus) | Asp9 (Side-chain) |
| Disulfide Bridge | Cys1 | Cys13 |
| Disulfide Bridge | Cys7 | Cys19 |
Biosynthesis of Siamycin I
Identification and Characterization of the Siamycin I Biosynthetic Gene Cluster (BGC)
The production of this compound is governed by a specific biosynthetic gene cluster (BGC) within the genome of the producing organism. The identification of this BGC was crucial for understanding the molecular machinery behind its formation. The this compound BGC was identified in the genome of Streptomyces sp. WAC00263 following the induction of its expression.
The general organization of the this compound BGC is consistent with that of other class I lasso peptides, such as humidimycin and MS-271. chemistryviews.org These clusters typically encode a core set of biosynthetic proteins essential for producing the characteristic lasso structure.
Core Components of a Typical Class I Lasso Peptide BGC:
| Gene Product | Function | Reference |
| Precursor Peptide (A protein) | The initial ribosomal product containing an N-terminal leader peptide and a C-terminal core peptide that undergoes modification. | nih.gov |
| Protease (B protein) | An ATP-dependent cysteine protease responsible for cleaving the leader peptide from the precursor. | nih.gov |
| Cyclase (C protein) | An ATP-dependent macrolactam synthetase that catalyzes the formation of the isopeptide bond, creating the N-terminal macrolactam ring. | nih.gov |
| Epimerase (H protein) | In the case of this compound and MS-271, a dedicated enzyme that converts the C-terminal L-amino acid to a D-amino acid. nih.gov | nih.gov |
Analysis of the this compound BGC reveals a similar gene arrangement, confirming its classification and providing a genetic blueprint for its synthesis. The genes within the cluster show a high degree of similarity to those found in the BGCs of related lasso peptides, underscoring a conserved evolutionary pathway for their production.
Genetic Regulation of this compound Production (e.g., afsQ1 induction)
The expression of the this compound BGC is often silent or occurs at very low levels under standard laboratory conditions, making this compound a "cryptic" natural product. scholaris.ca Its production is tightly controlled by genetic regulatory networks. A key regulatory element identified in activating this compound biosynthesis is the two-component system AfsQ1/Q2.
The AfsQ1/Q2 system acts as a pleiotropic regulator, influencing both secondary metabolism and morphological development in Streptomyces. In its natural context, the activation of this system is conditional. However, targeted genetic engineering has proven effective in overcoming the transcriptional silence of the this compound cluster.
Key Findings on this compound Regulation:
Constitutive Activation: Heterologous expression of a constitutively active, engineered allele of the response regulator, afsQ1 (specifically AfsQ1D52E), was shown to successfully induce the production of this compound in Streptomyces sp. WAC00263. scholaris.ca
Cryptic Metabolite Discovery: This regulatory manipulation was instrumental in the initial discovery and subsequent characterization of this compound, demonstrating that many natural product BGCs are present in microbial genomes but are not expressed under typical culture conditions. scholaris.ca
The induction via AfsQ1 highlights a powerful strategy for awakening dormant biosynthetic pathways and discovering novel natural products.
Enzymatic Post-Translational Modification Pathways
The transformation of the initial gene-encoded peptide into the mature this compound involves a cascade of precise enzymatic post-translational modifications (PTMs). nih.gov These modifications are essential for generating the unique structural features of the molecule, including its defining lasso topology and stereochemistry. wikipedia.org
The biosynthetic journey begins with the ribosomal synthesis of a precursor peptide. This precursor is composed of two distinct regions:
Leader Peptide: An N-terminal sequence that serves as a recognition signal for the modifying enzymes. It guides the core peptide through the biosynthetic machinery, ensuring correct processing. nih.gov
Core Peptide: The C-terminal portion of the precursor that is ultimately modified to become the mature this compound. nih.gov
The first major PTM is the proteolytic cleavage of the leader peptide. This step is catalyzed by a dedicated protease (the B protein), an ATP-dependent enzyme that specifically recognizes and removes the leader sequence, liberating the modified core peptide. nih.gov
A hallmark of all lasso peptides is the macrolactam ring. In this compound, this ring is formed through the creation of an isopeptide bond between the α-amino group of the N-terminal glycine residue and the γ-carboxyl group of the aspartate side chain at position 9 (Asp9). scholaris.ca
This crucial cyclization event is catalyzed by a specialized macrolactam synthetase (the C protein). nih.gov This enzyme utilizes ATP to activate the side-chain carboxylate of Asp9, facilitating the nucleophilic attack by the N-terminal amino group to form the stable amide linkage. This reaction establishes the 8-residue ring that is a prerequisite for the subsequent formation of the lasso structure.
This compound is further stabilized by the presence of two disulfide bonds, a characteristic feature of class I lasso peptides. researchgate.net These covalent cross-links add significant rigidity to the molecule's three-dimensional structure. The disulfide bonds form between specific cysteine residues within the core peptide.
While the precise enzymatic mechanism for disulfide bond formation in this compound has not been fully elucidated, research on the closely related lasso peptide sviceucin suggests that a dedicated, pathway-encoded thiol–disulfide oxidoreductase may not be required. This implies that the disulfide bonds might form spontaneously under the appropriate redox conditions within the cell or be catalyzed by host housekeeping enzymes. The formation of these bonds is critical for maintaining the threaded structure where the C-terminal tail is sterically trapped within the macrolactam ring. researchgate.net
A notable feature of this compound is the presence of a D-tryptophan (D-Trp) residue at its C-terminus. Since ribosomal protein synthesis exclusively incorporates L-amino acids, the presence of a D-amino acid indicates a specific post-translational epimerization event. chemistryviews.org
Research on the biosynthesis of MS-271, a highly similar lasso peptide that also contains a C-terminal D-Trp, has identified a novel peptide epimerase, MslH. nih.govnih.gov This enzyme is encoded within the MS-271 BGC and is responsible for converting the C-terminal L-Trp of the precursor peptide to D-Trp. nih.gov
Characteristics of the C-terminal Epimerase (MslH):
| Feature | Description | Reference |
| Function | Catalyzes the epimerization at the Cα center of the C-terminal tryptophan residue. | nih.gov |
| Substrate | Acts on the precursor peptide (MslA) before the peptide is fully mature. | nih.gov |
| Cofactor Independence | MslH is a novel class of epimerase that functions in a cofactor-independent manner. | nih.gov |
| Mechanism | Employs acid/base chemistry facilitated by His/Asp catalytic residues tethered to a Ca(II) ion. | nih.gov |
Given the structural and biosynthetic similarities between this compound and MS-271, it is highly probable that a homologous MslH-like enzyme is encoded in the this compound BGC to perform this critical C-terminal epimerization. This modification is significant as the incorporation of D-amino acids can enhance peptide stability against proteolysis and influence biological activity. chemistryviews.org
Comparative Analysis of this compound Biosynthesis with Other Class I Lasso Peptides
The biosynthesis of this compound, a defining member of the Class I lasso peptides, shares a highly conserved pathway with other peptides in its class, yet subtle variations in their biosynthetic gene clusters (BGCs) lead to the structural diversity observed among these molecules. Class I lasso peptides are distinguished by the presence of two disulfide bonds that further rigidify their unique threaded structure. core.ac.ukmdpi.comresearchgate.net The biosynthetic machinery is fundamentally composed of genes encoding a precursor peptide (A protein), a processing protease (B protein), and a macrolactam synthetase or cyclase (C protein). mdpi.comprinceton.edu
A comparative analysis reveals that the BGCs of this compound (also known as MS-271) and several other Class I lasso peptides, such as aborycin, specialicin, humidimycin, and sviceucin, are remarkably similar in both gene sequence and organization. mdpi.comresearchgate.netnih.govresearchgate.net These clusters typically feature the core biosynthetic genes responsible for recognizing the precursor peptide's leader sequence, cleaving it, and subsequently forming the characteristic isopeptide bond that defines the macrolactam ring. nih.govnih.gov
The precursor peptides themselves show significant homology, particularly in the leader sequence, which contains recognition motifs essential for the processing enzymes to bind and act upon the core peptide. nih.gov The core sequences, while also similar, contain the amino acid variations that differentiate the final molecules.
Despite the high degree of conservation, notable differences exist when comparing the this compound BGC to that of other Class I lasso peptides, such as arcumycin. researchgate.net A key distinction lies in the presence of accessory genes. The this compound BGC, for instance, contains genes like sviE and sviF, which are homologous to disulfide oxidoreductases and are implicated in forming the two disulfide bridges. researchgate.net However, the BGC for arcumycin completely lacks homologs of sviE and sviF, suggesting that these specific enzymes are not universally required for disulfide bond formation in all Class I lasso peptides and that alternative or host-native enzymes may fulfill this role. researchgate.net
This highlights a key aspect of lasso peptide biosynthesis: a conserved core machinery for creating the defining lasso structure, supplemented by a variable set of tailoring enzymes that contribute to the final chemical maturation and diversity within the class.
The following table provides a comparative overview of the biosynthetic features of this compound and other selected Class I lasso peptides.
| Feature | This compound (MS-271) | Aborycin | Humidimycin | Specialicin | Arcumycin |
| Organism Source | Streptomyces sp. M-271 | Streptomyces sp. SCSIO ZS0098 | Streptomyces humidus | Streptomyces specialis | Streptomyces sp. NRRL F-5639 |
| BGC Homology to this compound | N/A | High | High | High | Moderate |
| Precursor Peptide (A protein) | SviA | AboA | HumA | SpeA | ArcA |
| Protease (B protein) | SviB1, SviB2 | AboB1, AboB2 | HumB1, HumB2 | SpeB1, SpeB2 | ArcB1, ArcB2 |
| Cyclase (C protein) | SviC | AboC | HumC | SpeC | ArcC |
| Putative Disulfide Oxidoreductases | Present (SviE, SviF) | Present | Present (HumE, HumF) | Present | Absent |
| Core Peptide Sequence Differences | Minor variations from others | Minor variations from others | Minor variations from others | Minor variations from others | Distinct sequence |
This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.net
Resistance Mechanisms to Siamycin I
Bacterial Resistance Development
In bacteria, resistance to Siamycin I is primarily associated with modifications to the cell envelope, which is the principal target of the compound's action. nih.govacs.orgresearchgate.net this compound functions by interacting with lipid II, a crucial precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govacs.orgresearchgate.net This interaction disrupts cell wall biosynthesis, leading to bacterial cell death. nih.govacs.org
A primary mechanism of bacterial resistance to this compound involves mutations in the essential WalKR two-component system. nih.govacs.org The WalKR system is a highly conserved signal transduction pathway in Gram-positive bacteria that plays a master regulatory role in cell wall homeostasis. plos.orgnih.govnih.govmdpi.com It is comprised of the sensor histidine kinase, WalK, and its corresponding response regulator, WalR. researchgate.net
Studies have shown that mutations in either the walK or walR genes can confer resistance to this compound. nih.govresearchgate.netnih.govamazonaws.com For instance, specific point mutations in the walR gene have been shown to result in a four-fold decrease in sensitivity to this compound. nih.gov These genetic alterations in the WalKR system lead to a distinct phenotypic change: a significant thickening of the bacterial cell wall. nih.govacs.orgnih.govfao.org This increased cell wall bulk is the likely cause for the reduced susceptibility to this compound and other antibiotics that target the lipid II cycle, such as vancomycin. nih.gov The thickened peptidoglycan layer is thought to impede the ability of this compound to reach its target, lipid II, at the cell surface. This mechanism is reminiscent of the phenotype observed in vancomycin-intermediate Staphylococcus aureus (VISA) strains. nih.gov
| Gene | Mutation Type | Consequence | Resulting Phenotype |
| walK / walR | Single nucleotide substitutions | Altered WalKR two-component system activity | Cell wall thickening, co-resistance to vancomycin and daptomycin. fao.org |
| walR | T101M point mutation | Defect in autolysis | Thickened cell wall, decreased susceptibility to this compound and other lipid II targeting antibiotics. nih.gov |
| walK / walR | Various point mutations (e.g., G533S in walK, A96T in walR) | Confer resistance to this compound | Elevated resistance to this compound. amazonaws.com |
Lasso peptides, including this compound, represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique, structurally constrained "lasso" topology. nih.govacs.orgresearchgate.net This structure, where the C-terminal tail is threaded through an N-terminal macrolactam ring, confers exceptional stability against proteases and thermal degradation. researchgate.netfrontiersin.org
A notable characteristic of some lasso peptides is the difficulty in inducing resistance in bacteria. For instance, studies involving the combination of this compound and vancomycin have shown that obtaining resistant strains of vancomycin-resistant enterococci (VRE) is challenging. biorxiv.org This difficulty may be attributed to the multi-targeting nature of certain lasso peptides. This compound, for example, not only inhibits peptidoglycan biosynthesis by binding to lipid II but has also been shown to inhibit the autophosphorylation activity of bacterial histidine kinases like FsrC, which is involved in quorum sensing and virulence. biorxiv.org Attacking multiple essential cellular processes simultaneously can decrease the probability of resistance development, as multiple, independent mutations would be required for the pathogen to survive. biorxiv.org The inherent stability of the lasso fold further contributes to their robust activity, making them a promising class of antimicrobials that may be less prone to resistance. biorxiv.orgprinceton.edu
Viral Resistance Development (HIV)
This compound has been identified as an inhibitor of HIV fusion, the process by which the virus enters host cells. nih.govnih.govresearchgate.net It is effective against both HIV-1 and HIV-2 by interacting with the viral envelope protein. nih.govnih.gov
The potential for HIV to develop resistance to this compound has been demonstrated in laboratory settings. nih.govnih.govresearchgate.net Through the process of in vitro passage, where the virus is cultured in the presence of gradually increasing concentrations of the compound, a resistant HIV-1 variant was successfully selected. nih.govnih.govresearchgate.net This experimental evolution mimics the selective pressure that can lead to drug resistance during therapy. elifesciences.orgyoutube.com The ability to generate resistant variants in vitro is a critical step in understanding the mechanisms by which the virus can evade the action of an antiviral agent.
Subsequent genetic analysis of the this compound-resistant HIV-1 variant pinpointed the molecular basis for the resistance. nih.govnih.govresearchgate.net Drug susceptibility studies using chimeric viruses, which contained the envelope gene from the resistant variant, confirmed that resistance maps specifically to the gp160 gene. nih.govnih.gov The gp160 gene encodes the envelope glycoprotein precursor, which is cleaved into gp120 and gp41, the proteins responsible for binding to host cell receptors and mediating membrane fusion.
A direct comparison of the DNA sequences of the envelope genes from the resistant and the original parent viruses revealed a total of six amino acid changes in the resistant variant. nih.govnih.gov This finding strongly indicates that this compound interacts directly with the HIV envelope protein and that specific mutations in this protein can abrogate the inhibitory effect of the compound. nih.govnih.gov
| Virus | Method of Resistance Development | Genetic Locus of Resistance | Molecular Change |
| HIV-1 | In vitro passage with increasing concentrations of this compound. nih.govnih.gov | Envelope (gp160) gene. nih.govnih.gov | Six amino acid changes in the gp160 protein. nih.govnih.gov |
Structure Activity Relationship Sar Studies of Siamycin I and Analogs
Elucidation of Key Structural Elements for Biological Activity
Siamycin I is a 21-amino acid peptide characterized by a unique, sterically constrained, three-dimensional structure. nih.gov Its biological activity is intrinsically linked to several key structural features that define its lasso fold topology. The primary sequence of this compound is notable for its specific arrangement of cysteine and aspartate residues. nih.gov
A defining feature is the N-terminal macrocyclic ring, formed by an isopeptide bond between the α-amino group of the N-terminal cysteine (Cys1) and the carboxyl group of the side chain of the aspartate at position 9 (Asp9). nih.gov The C-terminal portion of the peptide, or "tail," is threaded through this ring and is held in place by bulky amino acid residues, preventing it from unthreading. nih.gov
Further rigidifying this compact structure are two disulfide bridges. nih.gov These covalent bonds link Cys1 with Cys13 and Cys7 with Cys19, effectively locking the peptide into a stable, globular conformation. nih.govresearchgate.net This intricate network of covalent bonds results in a distinctive wedge-shaped, amphipathic molecule, with one face being predominantly hydrophobic and the other hydrophilic. nih.gov This amphipathic character is believed to be crucial for its interactions with biological targets, such as membrane-associated proteins or lipids. nih.gov One of its primary antibacterial mechanisms involves targeting Lipid II, a key precursor in the biosynthesis of the bacterial cell wall. nih.govacs.org
Table 1: Key Structural Features of this compound
| Structural Element | Description | Reference |
| Lasso Fold | N-terminal macrocyclic ring with a threaded C-terminal tail. | nih.gov |
| Isopeptide Bond | Amide linkage between the N-terminus of Cys1 and the side chain of Asp9. | nih.gov |
| Disulfide Bridges | Two bridges connecting Cys1-Cys13 and Cys7-Cys19. nih.gov | |
| Amphipathic Character | Displays a wedge-shaped structure with distinct hydrophobic and hydrophilic faces. | nih.gov |
Analysis of Amino Acid Residues Critical for Target Binding and Efficacy
The specific amino acid sequence of this compound is fundamental to its target recognition and biological efficacy. Its antibacterial activity against Gram-positive bacteria stems from its ability to interact with and inhibit essential cellular processes. This compound binds to Lipid II, a crucial component for peptidoglycan synthesis, thereby blocking cell wall formation. researchgate.net This interaction is thought to involve recognition of the conserved pyrophosphate motif of Lipid II. researchgate.net
Furthermore, this compound has been shown to inhibit the function of certain two-component regulatory systems in bacteria. It targets histidine kinases such as FsrC and VanS, which are involved in virulence and vancomycin resistance, respectively. nih.govnih.gov By binding to these kinases, this compound inhibits their autophosphorylation activity, disrupting downstream signaling pathways. nih.govmedchemexpress.com
Studies on Mutant Variants to Delineate Activity Requirements
While studies involving the systematic mutation of the this compound peptide itself are limited in the reviewed literature, significant insights into its activity requirements have been gained from studying mutant variants of the target organisms that exhibit resistance. These studies indirectly delineate the peptide's mechanism of action and the cellular components it interacts with.
For instance, resistance to this compound in Gram-positive bacteria has been linked to mutations in the essential WalKR two-component system, which plays a central role in controlling cell wall metabolism. nih.govresearchgate.netacs.org Mutations in the genes encoding the sensor kinase WalK or the response regulator WalR can lead to a thickened cell wall, which may impede the peptide's access to its target, Lipid II. nih.govacs.org
In studies investigating the synergy between this compound and vancomycin against vancomycin-resistant Enterococcus faecalis, mutants resistant to this combination were isolated. nih.gov Genome sequencing of these resistant strains revealed specific point mutations. One such mutation, D398E, was identified in the ATPase domain of the VanSB histidine kinase, a key sensor for vancomycin resistance. nih.gov Other resistant mutants displayed mutations or frameshifts in the ccpA gene, which encodes the catabolite control protein A, indicating that metabolic pathways can also influence susceptibility. nih.gov These findings confirm that the histidine kinase VanS is a direct target of this compound and that alterations in this target can confer resistance. nih.govnih.gov
Table 2: Mutations in Target Organisms Conferring Resistance to this compound
| Organism | Gene/System Mutated | Consequence of Mutation | Reference |
| Staphylococcus aureus | WalKR two-component system | Cell wall thickening, resistance to this compound. | nih.govresearchgate.net |
| Enterococcus faecalis | vanSB (Vancomycin resistance sensor kinase) | Point mutation (D398E) in the ATPase domain, leading to resistance to vancomycin/siamycin I combination. | nih.gov |
| Enterococcus faecalis | ccpA (Catabolite control protein A) | Point mutations or frameshift, leading to resistance to vancomycin/siamycin I combination. | nih.gov |
Impact of Lasso Peptide Fold Rigidity on Activity
The exceptional rigidity of the lasso peptide fold is a cornerstone of this compound's biological activity. biorxiv.org This structural stability is conferred by the combination of the macrolactam ring, the threaded tail, and the two reinforcing disulfide bonds. researchgate.netnih.gov This compact and rigid scaffold makes this compound highly resistant to thermal and proteolytic degradation, which is an unusual and advantageous trait for a peptide-based molecule. nih.gov
The constrained conformation locks the peptide into a specific three-dimensional shape, which is crucial for its function as a high-affinity ligand for its biological targets. biorxiv.org Unlike flexible linear peptides that may need to adopt a specific conformation upon binding, the pre-organized structure of this compound likely reduces the entropic penalty of binding, contributing to its potent inhibitory activities. biorxiv.org This structural integrity ensures that the key residues involved in target recognition are precisely oriented for interaction with molecules like Lipid II or the ATP-binding domains of histidine kinases. researchgate.netnih.gov The stability of the lasso fold is therefore essential for maintaining the peptide's structural and functional integrity in diverse physiological environments, enabling it to effectively exert its antibacterial and antiviral effects.
Table of Compounds
Synthetic Biology and Engineering Approaches for Siamycin I Research
Strategies for Enhanced Production of Siamycin I
Enhancing the production of natural products like this compound is crucial for both research and potential therapeutic development, as native producers often yield low quantities scholaris.ca. Various strategies rooted in synthetic biology and bioprocess engineering are being explored and applied to siamycin-like lasso peptides, providing valuable insights for this compound.
One approach involves optimizing fermentation conditions, such as temperature, media components, and pH, which is a general strategy applicable to the production of lasso peptides in various host organisms, including Escherichia coli frontiersin.org.
Genetic manipulation of the producing organism or a heterologous host is another key strategy. For instance, studies on aborycin, a lasso peptide structurally similar to this compound, have shown that increasing the integrated copy numbers of the biosynthetic gene cluster (BGC) in the host chromosome can significantly improve production researchgate.netnih.gov. Additionally, deleting negative global regulatory genes involved in secondary metabolism through genome editing has been demonstrated to enhance the production of aborycin in Streptomyces coelicolor, a host that can be used for heterologous expression of siamycin-like peptides researchgate.netnih.gov. The use of conserved regulators, such as AfsQ1*, has also been shown to induce the heterologous production of specialized metabolites, including this compound scholaris.ca.
Furthermore, cell-free synthesis (CFS) systems are emerging as a promising platform for peptide production, offering the potential for significantly increased efficiency compared to traditional heterologous expression methods. CFS has been reported to achieve up to a 200-fold increase in production efficiency for lasso peptides mdpi.com.
Rational Design and Synthesis of this compound Analogs and Derivatives
Rational design and synthesis play a vital role in exploring the structure-activity relationship of this compound and generating analogs with potentially improved or altered biological activities. The inherent structural complexity of lasso peptides, including their unique lasso topology and disulfide bonds, presents both challenges and opportunities for chemical and biochemical modifications nih.govresearchgate.netmdpi.comuva.nl.
Rational design approaches for antiviral and antimicrobial peptides, including those structurally related to this compound, often consider factors such as peptide chain length, secondary structure, net charge, hydrophobicity, and amphiphilicity researchgate.netnih.govfrontiersin.org. Strategies like site-directed mutagenesis and de novo design are employed in the rational design of antimicrobial peptides frontiersin.org.
Chemical synthesis techniques are being developed to create multicyclic peptides, including those with structural features found in lasso peptides like this compound uva.nl. Methods such as CLiPS and oxime ligations have been explored for synthesizing these complex structures uva.nl. While the chemical synthesis of lasso peptides is primarily an academic endeavor currently, it allows for precise control over the incorporation of modified or non-canonical amino acids and the creation of specific structural variations nih.govuva.nl.
Beyond total chemical synthesis, in vivo derivatization by manipulating the biosynthetic machinery offers another route to novel analogs scholaris.ca. Ribosomally synthesized and post-translationally modified peptides (RiPPs) like this compound are particularly amenable to such engineering due to their conserved biosynthetic logic acs.org.
Heterologous Expression Systems for this compound Biosynthesis
Utilizing heterologous expression systems is a key synthetic biology strategy to overcome limitations associated with the native producers of lasso peptides, such as slow growth or genetic intractability researchgate.net. These systems provide a more controlled environment for studying biosynthesis and scaling up production.
Various hosts have been explored for the heterologous expression of lasso peptides from Actinobacteria and Proteobacteria, including E. coli, Streptomyces, and Burkholderia species researchgate.net. Streptomyces coelicolor is a well-established host for the heterologous expression of natural product BGCs and has been used for producing siamycin-like peptides such as aborycin and sviceucin researchgate.netnih.govnih.gov. Integrating the BGC into the chromosome of Streptomyces hosts is a method employed to enhance heterologous production researchgate.net.
Escherichia coli has also been used for the heterologous expression of lasso peptides, and under optimized conditions, it can sometimes achieve higher yields compared to native producers frontiersin.orgpnas.org. The expression of an engineered, minimal gene cluster in E. coli has successfully led to the production of lasso peptides like astexin-1 (B1578174) pnas.org.
The this compound BGC has been identified, and its similarity to BGCs in other Streptomyces species like Streptomyces nodosus has been noted, facilitating its potential heterologous expression scholaris.ca. The concept of biosynthetic superclusters, where multiple BGCs are located together, as observed with the siamycin BGC in some strains, also presents opportunities for co-expression in heterologous hosts frontiersin.orgnih.gov.
Genetic Engineering of Biosynthetic Pathways for Novel Analog Generation
Genetic engineering of the biosynthetic pathway offers a powerful means to generate novel this compound analogs by manipulating the enzymatic machinery responsible for its synthesis and post-translational modifications. The biosynthesis of lasso peptides involves a precursor peptide and dedicated enzymes for cleavage, cyclization, and disulfide bond formation mdpi.com.
Genome mining and bioinformatics tools have been instrumental in identifying the this compound BGC and understanding its genetic organization scholaris.cafrontiersin.orgnih.gov. This knowledge forms the basis for targeted genetic modifications. Manipulating the genes within the BGC can lead to the production of modified peptides. For instance, altering the precursor peptide gene can result in amino acid substitutions or deletions, potentially affecting the final structure and activity of the lasso peptide mdpi.com.
Enzymes involved in post-translational modifications, such as those responsible for disulfide bond formation, are potential targets for engineering to alter the modification pattern and generate novel analogs mdpi.com. Leveraging the promiscuity of biosynthetic enzymes, such as lasso cyclases, can also be explored to process modified precursor peptides and yield new structures mdpi.com.
The concept of biosynthetic superclusters containing the siamycin BGC, along with other antibiotic BGCs, suggests the potential for engineering these clusters to produce hybrid molecules or to investigate synergistic effects of co-produced compounds frontiersin.orgnih.gov. Genome editing techniques in Streptomyces hosts can be applied to modify the siamycin biosynthetic pathway for the production of modified lasso peptides nih.gov.
The integration of advanced techniques like high-throughput sequencing and bioinformatics facilitates the identification of key enzymes and pathways, guiding genetic engineering efforts for the diversification of RiPPs like this compound mdpi.comacs.org.
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Molecular Targets and Mechanisms
While significant strides have been made in understanding Siamycin I's mechanism of action, further investigation is required to uncover its complete range of molecular interactions. The known targets of this compound provide a foundation for this exploration.
Known Molecular Targets of this compound:
| Target Molecule/System | Biological Process Affected | Organism/Disease Context |
|---|---|---|
| Lipid II | Peptidoglycan biosynthesis (Cell wall formation) | Gram-positive bacteria researchgate.netnih.gov |
| Histidine Kinase FsrC | Quorum sensing, virulence factor expression | Enterococcus faecalis medchemexpress.comnih.gov |
| Histidine Kinase VanS | Vancomycin resistance signaling | Vancomycin-Resistant Enterococci (VRE) & Staphylococci (VRSA) nih.govnih.gov |
| HIV Fusion Machinery | Viral entry into host cells | Human Immunodeficiency Virus (HIV) nih.govmedchemexpress.com |
| Futalosine Pathway | Menaquinone (MK) biosynthesis | Helicobacter pylori researchgate.net |
Future research should aim to expand this list. The ability of this compound to inhibit multiple histidine kinases (FsrC and VanS) suggests it may act as a broader inhibitor of bacterial two-component systems (TCSs), which are crucial for sensing and responding to environmental changes, including antibiotic stress. nih.gov Screening this compound against a wider array of bacterial TCSs could reveal novel targets and broaden its applicability.
Furthermore, the reported activity against Helicobacter pylori via inhibition of the futalosine pathway is an underexplored area. researchgate.net Detailed enzymatic and cellular studies are needed to confirm and characterize this mechanism, potentially opening a new therapeutic avenue for treating H. pylori infections. Investigating other potential targets within viral life cycles beyond HIV entry is also a logical next step, given its established antiviral activity.
Deeper Understanding of Multi-Targeting Efficacy and Resistance Mitigation
A significant advantage of this compound is its ability to engage multiple targets, a trait that can effectively combat the development of antibiotic resistance. nih.govnih.gov It simultaneously disrupts cell wall integrity by binding to Lipid II and suppresses virulence and resistance mechanisms by inhibiting histidine kinases. researchgate.netnih.gov This multi-pronged attack places a greater evolutionary burden on bacteria, making the emergence of resistance more difficult.
Studies have shown that acquiring resistance to a combination of this compound and vancomycin is challenging for bacteria. nih.gov Even when resistance to the combination does emerge, often through mutations in the target kinase VanS, the bacteria remain fully susceptible to the anti-virulence effects of this compound acting on FsrC. nih.govnih.gov
However, resistance to this compound monotherapy has been observed through mutations in the WalKR two-component system, leading to a thickened cell wall. researchgate.netnih.govnih.gov Future research must focus on:
Characterizing Resistance: A deeper genomic and proteomic analysis of resistant strains to understand the full spectrum of potential resistance mutations beyond WalKR and VanS.
Modeling Resistance Development: Utilizing long-term evolution experiments to predict resistance pathways and frequencies.
Quantifying Multi-Target Engagement: Developing advanced cellular imaging and biochemical assays to simultaneously measure the engagement of Lipid II, FsrC, and VanS in real-time, providing a clearer picture of how these interactions contribute to bacterial killing and resistance prevention.
Exploration of Synergistic Activities with Existing Therapeutic Agents
The most prominent example of this compound's synergistic potential is its combination with vancomycin. By inhibiting the VanS kinase, this compound effectively dismantles the signaling pathway that confers vancomycin resistance, thereby re-sensitizing vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA) to the antibiotic. nih.govnih.gov
This "resistance-breaking" activity opens the door to exploring numerous other synergistic combinations. A promising strategy involves pairing this compound with other classes of antibiotics. Since this compound targets the cell wall, combining it with agents that inhibit other essential processes, such as protein synthesis (e.g., aminoglycosides, macrolides) or DNA replication (e.g., fluoroquinolones), could lead to potent synergy. nih.gov
Additionally, the co-location of the siamycin and arylomycin biosynthetic gene clusters in some bacteria suggests a potential for synergistic interaction between these two compounds, which both impede cell wall formation. researchgate.net Future studies should systematically screen this compound in combination with a broad panel of clinically used antibiotics against a diverse range of multidrug-resistant pathogens.
Advanced Structural Studies of this compound-Target Complexes
While the high-resolution solution structure of this compound has been determined via NMR, revealing an unusual amphipathic, wedge-shaped conformation, there is a critical lack of structural information on how it binds to its targets. nih.gov Understanding these interactions at an atomic level is paramount for rational drug design and the development of improved derivatives.
Future research priorities must include:
Co-crystallization: Obtaining X-ray crystal structures of this compound in complex with the extracellular domain of Lipid II.
NMR Spectroscopy: Using solution NMR to map the binding interface between this compound and the kinase domains of FsrC and VanS.
Cryo-Electron Microscopy (Cryo-EM): Visualizing the interaction of this compound with larger membrane-embedded complexes, such as the HIV gp41 fusion protein.
These structural blueprints would provide invaluable insights into the specific amino acid residues and conformational changes that govern binding and inhibition, paving the way for targeted chemical modifications.
Innovations in this compound Chemical Synthesis and Derivatization
As a natural product, the supply of this compound relies on bacterial fermentation. To overcome this limitation and enable medicinal chemistry efforts, the development of a robust total chemical synthesis is a crucial future direction. While the synthesis of complex lasso peptides is challenging, successful routes have been developed for other members of this class, such as lassomycin, demonstrating the feasibility of this approach. researchgate.net
A total synthesis would unlock the ability to create a library of this compound derivatives. Structure-activity relationship (SAR) studies could then be performed to:
Enhance Potency: Modify residues at the binding interface to increase affinity for its targets.
Improve Pharmacokinetic Properties: Alter the peptide's solubility, stability, and bioavailability through chemical modification, such as pegylation or amino acid substitution.
Fine-tune Target Specificity: Reprogram the molecule to selectively target one kinase over another or to engage entirely new targets, similar to strategies used for other complex natural products like rapamycin. nih.gov
Preclinical Development of this compound as a Lead Compound for Novel Therapeutic Applications
Translating the promise of this compound from the laboratory to the clinic requires a concerted preclinical development effort. To date, in vivo efficacy has been demonstrated in a Galleria mellonella (wax moth larvae) infection model, where this compound showed anti-virulence activity and successfully restored vancomycin efficacy when formulated in a nanoemulsion to improve solubility. nih.gov
The necessary next steps involve a significant expansion of preclinical evaluation:
Mammalian Infection Models: Assessing the efficacy of this compound, both alone and in combination with vancomycin, in well-established murine models of infection (e.g., thigh, sepsis, or skin infection models) caused by MRSA and VRE.
Pharmacokinetics (PK) and Pharmacodynamics (PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives to establish dosing regimens.
Toxicology Studies: Conducting comprehensive safety and toxicology assessments in animal models to identify any potential off-target effects and establish a therapeutic window.
Formulation Development: Optimizing delivery systems, such as the previously used nanoemulsions, to ensure adequate bioavailability and tissue penetration for systemic infections. nih.gov
Successful completion of these preclinical milestones will be essential to validate this compound as a viable lead compound and justify its advancement into clinical trials for treating challenging multidrug-resistant infections.
Q & A
Q. What structural features of Siamycin I contribute to its anti-HIV activity?
this compound is a 21-residue tricyclic lasso peptide with two disulfide bonds and a unique "wedge-shaped" structure. Its activity is attributed to distinct hydrophobic and hydrophilic faces, enabling interaction with viral envelope proteins. The hydrophobic face facilitates membrane insertion, while the hydrophilic face mediates specific binding to HIV-1 gp41, inhibiting fusion . Structural analogs (e.g., Siamycin II, Specialicin) show that substitutions at residues 4, 8, and 17 alter potency, suggesting these positions are critical for target engagement .
Q. How was this compound initially identified and characterized as an antiviral agent?
this compound was discovered via a syncytia inhibition assay (SIA) screening of Streptomyces strains. Its isolation involved fermentation, solvent extraction, and reverse-phase HPLC purification. Initial characterization included mass spectrometry (ESI-MS), NMR for stereochemical determination, and bioassays against HIV-1/HIV-2 strains (ED50 = 0.05–5.7 µM) .
Q. What experimental assays are used to validate this compound’s mechanism of action?
Key assays include:
- Cell fusion inhibition : Co-cultivation of CD4<sup>+</sup> cells with HIV envelope-expressing cells to measure fusion blockade (ED50 = 0.08 µM) .
- Envelope protein interaction : ELISA-based gp120-CD4 binding assays to confirm non-competitive inhibition .
- Resistance profiling : In vitro selection of resistant HIV variants followed by envelope gene sequencing to map resistance mutations (e.g., gp41 substitutions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-HIV efficacy across Siamycin analogs?
Discrepancies in potency (e.g., this compound vs. II or Specialicin) arise from minor sequence variations (e.g., Val vs. Ile at residue 1) and assay conditions. A systematic approach involves:
- Comparative structural analysis : NMR or X-ray crystallography to correlate residue substitutions with conformational changes .
- Standardized bioassays : Parallel testing of analogs in identical cell lines (e.g., CEM-SS or HeLa-CD4<sup>+</sup>) under controlled viral loads .
- Binding thermodynamics : Surface plasmon resonance (SPR) to quantify interactions with gp41 .
Q. What experimental design optimizes dose-response studies for this compound in PKC inhibition?
this compound’s inhibition of protein kinase C (PKC) phosphorylation (IC50 ~50 µM) requires dose-response curves spanning 0–100 µM. Key considerations:
- Kinase activity assays : Use purified PKC isoforms with ATP-competitive controls (e.g., staurosporine) .
- Cellular validation : Measure downstream phosphorylation events (e.g., MAPK pathways) in PKC-overexpressing cell lines .
- Off-target checks : Screen against unrelated kinases (e.g., PKA, EGFR) to confirm specificity .
Q. How can resistance mutations in HIV envelope proteins inform this compound’s binding mechanism?
Resistance mapping identified six gp41 mutations (e.g., V549I, G572E) in this compound-resistant HIV. To analyze these:
- Molecular dynamics simulations : Model mutant gp41 structures to predict steric/electrostatic clashes with this compound .
- Alanine scanning mutagenesis : Systematically mutate residues in gp41 and measure fusion inhibition EC50 shifts .
- Cross-resistance profiling : Test resistant strains against other fusion inhibitors (e.g., Enfuvirtide) to identify class-specific mechanisms .
Q. What strategies enhance this compound production via heterologous biosynthesis?
Challenges in native Streptomyces fermentation (low yields, complex media) can be addressed by:
- Cluster refactoring : Codon-optimize this compound biosynthetic genes (e.g., siaA-C) for expression in E. coli or B. subtilis .
- Post-translational modification engineering : Co-express thioether-forming enzymes (e.g., LanB/LanC) to ensure proper disulfide bond formation .
- Fed-batch fermentation : Optimize carbon/nitrogen sources and induction timing to maximize titers .
Methodological Guidelines
- Structural elucidation : Combine tandem MS, ion mobility-MS, and NOE-based NMR for lasso peptide topology .
- Data interpretation : Use Cochrane systematic review protocols to resolve conflicting bioactivity reports .
- Ethical compliance : For in vivo studies, follow NIH guidelines on participant selection and informed consent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
